molecular formula C16H14ClN3O3S B2412857 1-(4-chlorophenyl)-4-((4-methoxyphenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole CAS No. 931967-35-0

1-(4-chlorophenyl)-4-((4-methoxyphenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole

Cat. No. B2412857
M. Wt: 363.82
InChI Key: VFQUFCVJSQWVTC-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-4-((4-methoxyphenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole” is a complex organic molecule. It contains a triazole ring, which is a five-membered heterocyclic compound with three nitrogen atoms and two carbon atoms . The molecule also includes a 4-chlorophenyl group, a 4-methoxyphenyl group, and a sulfonyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . Additionally, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions has been reported .


Molecular Structure Analysis

The molecular structure of “1-(4-chlorophenyl)-4-((4-methoxyphenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole” is complex due to the presence of multiple functional groups. The molecule contains a triazole ring, a chlorophenyl group, a methoxyphenyl group, and a sulfonyl group .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. They can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The specific reactions that “1-(4-chlorophenyl)-4-((4-methoxyphenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole” can undergo would depend on the specific conditions and reagents present.

Scientific Research Applications

Corrosion Inhibition

Triazole derivatives have been studied for their efficacy as corrosion inhibitors for metals in acidic environments. For example, a study on "3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole" (a compound structurally related to the one of interest) demonstrated excellent inhibition of mild steel corrosion in hydrochloric and sulfuric acid media. The compound exhibited high inhibition efficiencies, suggesting that similar triazole derivatives could serve as effective corrosion inhibitors in various industrial applications (Lagrenée et al., 2002).

Antimicrobial Activities

Triazole derivatives have shown promising results as antimicrobial agents. A study detailed the synthesis of new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds exhibited good to moderate activities against test microorganisms, indicating the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Molecular Docking and Structural Analysis

Triazole derivatives have also been analyzed for their molecular docking capabilities and structural properties. For example, a study on tetrazole derivatives (closely related to triazoles) explored their crystal structures and potential as COX-2 inhibitors through molecular docking studies. Such research underscores the utility of triazole derivatives in drug design and molecular biology (Al-Hourani et al., 2015).

Adsorption Behavior and Material Science

Investigations into the adsorption behavior of triazole derivatives on metal surfaces have provided insights into their potential as corrosion inhibitors and materials for surface modification. A study demonstrated that triazole derivatives exhibit Langmuir adsorption isotherm behavior, linking their molecular structure to inhibition efficiency and suggesting applications in material science and engineering (Li et al., 2007).

Enzyme Inhibition

Research on triazole derivatives has extended into biochemistry, particularly in enzyme inhibition. For instance, isatin 1,2,3-triazoles have been evaluated as potent inhibitors against caspase-3, an enzyme involved in apoptosis. This study showcases the potential therapeutic applications of triazole derivatives in treating diseases where enzyme regulation is crucial (Jiang & Hansen, 2011).

properties

IUPAC Name

1-(4-chlorophenyl)-4-(4-methoxyphenyl)sulfonyl-5-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-11-16(18-19-20(11)13-5-3-12(17)4-6-13)24(21,22)15-9-7-14(23-2)8-10-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQUFCVJSQWVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-4-((4-methoxyphenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole

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